molecular formula C7H7BrN2O B1444573 5-Bromo-6-methylpicolinamide CAS No. 1228014-22-9

5-Bromo-6-methylpicolinamide

Cat. No. B1444573
M. Wt: 215.05 g/mol
InChI Key: RVLQAJVSZQBQCT-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpicolinamide is an organic compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methylpicolinamide consists of a pyridine ring with a bromine atom at the 5th position and a methylpicolinamide group at the 6th position .


Physical And Chemical Properties Analysis

5-Bromo-6-methylpicolinamide is a solid substance . It has a boiling point of 346.8°C at 760 mmHg and a melting point of 76-77°C .

Scientific Research Applications

Synthesis and Optimization in Drug Discovery

5-Bromo-6-methylpicolinamide and its derivatives play a crucial role in drug discovery, particularly as key intermediates. An example is the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a compound essential in medicinal chemistry. Innovative techniques like the telescoping process have been introduced to optimize the synthesis of such intermediates, enhancing the yield and purity, thereby accelerating drug development processes (Nishimura & Saitoh, 2016).

Inhibitors of Steroid 5alpha Reductases

Compounds derived from 5-Bromo-6-methylpicolinamide have been evaluated as inhibitors of steroid 5alpha reductases. These inhibitors show varying levels of activity and selectivity, depending on the features of the heterocycle and the size of the substituents. They play a significant role in understanding and potentially treating conditions related to steroid metabolism (Baston, Palusczak, & Hartmann, 2000).

Development of Antitumor Agents

The development of water-soluble analogues of antitumor agents like CB30865 involves the use of 5-Bromo-6-methylpicolinamide derivatives. These analogues exhibit high cytotoxicity against tumor cells and hold promise for improved in vivo evaluations due to their enhanced solubility (Bavetsias et al., 2002).

Antimicrobial and Anti-inflammatory Activities

Derivatives of 5-Bromo-6-methylpicolinamide have been synthesized and tested for their antimicrobial and anti-inflammatory properties. These compounds have shown potent activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Al-Abdullah et al., 2014).

Novel Synthesis Techniques

Advancements in synthetic techniques using 5-Bromo-6-methylpicolinamide derivatives have led to the efficient creation of complex molecules. For instance, copper/6-methylpicolinic acid catalyzed coupling reactions have been developed for the synthesis of pyrrolo[2,3-d]pyrimidines, demonstrating the versatility of these compounds in organic synthesis (Jiang, Sun, Jiang, & Ma, 2015).

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Bromo-6-methylpicolinamide . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name

5-bromo-6-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLQAJVSZQBQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735430
Record name 5-Bromo-6-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methylpicolinamide

CAS RN

1228014-22-9
Record name 5-Bromo-6-methyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228014-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-6-methylpicolinonitrile (1.8 g, 9.14 mmol) in a mixture of TFA and sulfuric acid (30 mL, 4:1, VAT) was stirred at 40° C. for 16 h. The reaction mixture was poured into ice water. The resulting solid was filtered off and washed with water and dried to give the desired product as a white solid (1.0 g, 4.65 mmol, 54% yield). MS (ESI) m/z 217.1 [M+2]+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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